3-methoxy-1-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide

Description

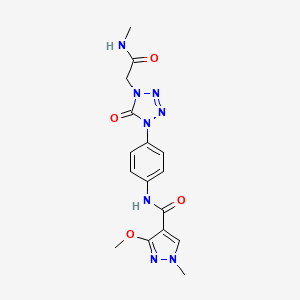

This compound is a heterocyclic molecule featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide moiety at position 4 is linked to a phenyl ring, which is further substituted with a tetrazole derivative containing a methylamino-oxoethyl side chain.

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8O4/c1-17-13(25)9-23-16(27)24(21-20-23)11-6-4-10(5-7-11)18-14(26)12-8-22(2)19-15(12)28-3/h4-8H,9H2,1-3H3,(H,17,25)(H,18,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKQLOBBAQVTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a pyrazole ring, carboxamide functional group, and a tetrazole moiety, suggest significant biological activity. This article explores the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 386.372 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through several routes that involve the coupling of various precursors. The synthetic pathways often focus on introducing the tetrazole and pyrazole moieties while ensuring the integrity of the carboxamide group. Preliminary studies indicate that compounds with similar structures may exhibit significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit antimicrobial activities against various pathogens. For instance, compounds structurally related to this compound have shown promising results in inhibiting bacterial growth in vitro. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better membrane penetration and increased efficacy against microbial strains.

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. A structure–activity relationship (SAR) analysis indicates that modifications in the phenyl and pyrazole rings significantly affect cytotoxicity against cancer cell lines. For example, derivatives with specific substituents have demonstrated enhanced activity against human liver carcinoma cells (HepG2) and other cancer types . The mechanism of action may involve interference with cell cycle progression or induction of apoptosis.

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value of 25 µg/mL. |

| Study B | Showed promising anticancer effects in vitro with an IC50 value below 10 µM against multiple cancer cell lines. |

| Study C | Investigated the compound's effect on apoptosis markers in cancer cells, revealing increased expression of pro-apoptotic proteins. |

Structure–Activity Relationship (SAR)

The SAR analysis for this compound highlights several key features:

Key Features Influencing Biological Activity:

| Feature | Influence on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and membrane penetration |

| Pyrazole Ring | Essential for anticancer activity |

| Tetrazole Moiety | Contributes to antimicrobial properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with pyrazole-carboxamide derivatives reported in the literature. Below is a detailed comparison with analogous compounds from and , focusing on substituent effects, synthetic yields, and physicochemical properties.

Structural Similarities and Differences

- Core Structure: All compounds feature a pyrazole-carboxamide backbone. The target compound distinguishes itself with a tetrazole substituent, whereas analogs in (e.g., 3a–3p) typically substitute the phenyl ring with cyano, chloro, or fluoro groups.

- Key Substituents: Target Compound: Methoxy (electron-donating), methylamino-oxoethyl-tetrazole (polar, hydrogen-bonding). Compounds: Chloro (electron-withdrawing), cyano (electron-withdrawing), aryl groups (e.g., phenyl, p-tolyl, 4-fluorophenyl). Compound: Coumarin and tetrazole hybrid, emphasizing π-π stacking and fluorescence properties.

Physicochemical Properties

- Melting Points : compounds with electron-withdrawing groups (e.g., 3b: Cl, 171–172°C; 3d: F, 181–183°C) exhibit higher melting points than 3a (133–135°C), likely due to enhanced crystallinity from polar substituents. The target compound’s methoxy group may reduce melting point compared to halogenated analogs.

- Spectral Data : The target compound’s methyl (δ ~2.6 ppm) and methoxy (δ ~3.3 ppm) groups would resemble 3c’s p-tolyl methyl (δ 2.42 ppm). The tetrazole’s NH protons may appear as broad signals near δ 12–13 ppm, similar to 3e’s DMSO-d6 spectrum (δ 12.88 ppm) .

Reactivity and Stability

- Tetrazole Stability : The 5-oxo-tetrazole moiety in the target compound is prone to hydrolysis under acidic or basic conditions, analogous to tetrazole derivatives in .

- Electrophilic Substitution: The methoxy group (ortho/para-directing) contrasts with chloro/cyano groups (meta-directing) in compounds, altering reactivity in further functionalization.

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may face challenges similar to compounds, particularly in coupling sterically hindered intermediates. Optimizing reaction conditions (e.g., solvent, temperature) could improve yields.

- Solubility: The tetrazole’s polarity may counterbalance lipophilicity, improving aqueous solubility relative to compounds.

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-1-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide, and what critical parameters influence yield?

A multi-step synthesis is typically required, involving:

- Intermediate preparation : Pyrazole and tetrazole intermediates are synthesized separately. For example, copper-catalyzed cycloaddition reactions (e.g., Huisgen azide-alkyne cycloaddition) may be used for tetrazole formation .

- Coupling reactions : Amide bond formation between the pyrazole and tetrazole moieties under anhydrous conditions using coupling agents like EDCI/HOBt .

- Critical parameters : Solvent polarity (e.g., THF vs. DMF), reaction temperature (50–80°C), and catalyst loading (e.g., CuSO₄/ascorbate for click chemistry) significantly impact yield .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

Key techniques include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm in ¹H NMR .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₅N₉O₄: 504.1987) .

Q. What preliminary biological screening assays are appropriate for evaluating this compound’s activity?

- Enzyme inhibition assays : Test against kinases or proteases due to the tetrazole moiety’s metal-binding capacity .

- Cell viability assays : Use cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT assays .

- Solubility profiling : Measure in PBS/DMSO to guide dosing in in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise due to:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

- Structural analogs : Compare with derivatives lacking the methoxy or methylamino groups to isolate pharmacophores .

- Meta-analysis : Use computational tools (e.g., molecular docking) to predict binding affinities and validate with SPR (surface plasmon resonance) .

Q. What strategies optimize regioselectivity during functionalization of the tetrazole ring?

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amines) .

- Catalyst tuning : Use Pd/Cu catalysts for cross-coupling reactions at the N1 position of the tetrazole .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 5-oxo position .

Q. How can metabolic stability be improved without compromising target affinity?

- Isotope labeling : Introduce deuterium at labile positions (e.g., methylamino group) to slow CYP450-mediated oxidation .

- Prodrug design : Mask the carboxamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .

- Structure-activity relationship (SAR) : Replace the methoxy group with electron-withdrawing substituents (e.g., CF₃) to reduce oxidative metabolism .

Q. What computational methods are effective for predicting off-target interactions?

- Molecular docking : Use AutoDock Vina to screen against the PDB database for unintended kinase targets .

- Pharmacophore modeling : Identify shared features with known inhibitors (e.g., ATP-binding pocket complementarity) .

- Machine learning : Train models on ToxCast data to predict hepatotoxicity or cardiotoxicity .

Q. How should researchers address batch-to-batch variability in biological assay results?

- Quality control : Enforce strict HPLC purity thresholds (>98%) and characterize impurities via LC-MS .

- Crystallography : Obtain single-crystal X-ray structures to confirm conformational consistency .

- Statistical design : Use factorial experiments (e.g., ANOVA) to identify critical variables (e.g., solvent residuals) .

Q. What experimental designs are optimal for studying synergistic effects with existing therapeutics?

- Combination index (CI) : Calculate using the Chou-Talalay method in cell-based assays (e.g., CI <1 indicates synergy) .

- Transcriptomics : Perform RNA-seq on treated cells to identify pathways co-regulated with standard drugs (e.g., cisplatin) .

- In vivo models : Use xenograft mice treated with subtherapeutic doses of both compounds to assess tumor regression .

Methodological Notes

- Data validation : Always cross-verify spectroscopic data with synthetic intermediates (e.g., compare NMR of precursor and final product) .

- Contradictory results : Replicate assays in orthogonal systems (e.g., switch from fluorescence to luminescence readouts) .

- Ethical reporting : Disclose all synthetic yields and failed attempts to prevent publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.